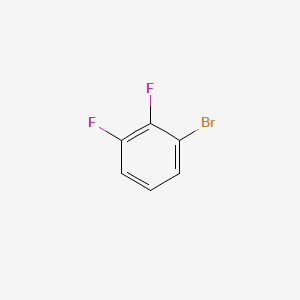

1-Bromo-2,3-difluorobenzene

Übersicht

Beschreibung

Microbial oxidation of 1-bromo-2,3-difluorobenzene by Pseudomonas putida strain 39/D and Escherichia coli recombinant microorganism (strain JM 109(pDTG601)) has been reported.

Wissenschaftliche Forschungsanwendungen

Vibrational Spectroscopy Studies

1-Bromo-2,3-difluorobenzene has been studied in vibrational spectroscopy. The zero-order normal coordinate analysis of this compound and similar trisubstituted benzenes has provided insights into their in-plane and out-of-plane vibrations, enhancing our understanding of their vibrational properties (Reddy & Rao, 1994).

Photodissociation Research

Research using ab initio methods has explored the photodissociation of bromofluorobenzenes, which includes this compound. This study provides insights into the reaction mechanisms and energy requirements of the photodissociation process (Borg, 2007).

Synthesis Methods

An economical method for synthesizing 1-bromo-2,4-difluorobenzene, a closely related compound, has been developed. This method is significant for producing high-purity compounds with high yield and low cost, which is critical for industrial and research applications (He-ping, 2005).

Organometallic Chemistry

This compound has been involved in organometallic studies. For instance, its use in CuI-catalyzed domino processes to create disubstituted benzofurans highlights its role in facilitating complex chemical transformations (Lu, Wang, Zhang, & Ma, 2007).

Electrochemical Studies

The compound has also been studied in the context of electrochemical fluorination of aromatic compounds. Such studies help in understanding the reaction mechanisms and product formations during the fluorination of halobenzenes, including compounds like this compound (Horio, Momota, Kato, Morita, & Matsuda, 1996).

Safety and Hazards

1-Bromo-2,3-difluorobenzene is considered hazardous. It is a combustible liquid that causes skin irritation and serious eye irritation. It may also cause respiratory irritation. In case of fire, CO2, dry chemical, or foam should be used for extinction. It should be stored in a well-ventilated place, with the container kept tightly closed and locked up .

Wirkmechanismus

Target of Action

The primary target of 1-Bromo-2,3-difluorobenzene is the benzene ring in organic compounds . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This aromatic ring wants to be retained during reactions .

Mode of Action

This compound interacts with its targets through a process known as electrophilic aromatic substitution . This process maintains the aromaticity of the benzene ring . The mechanism involves two steps :

- The pi electrons in the benzene ring attack the electrophile, forming a sigma-bond to the benzene ring and generating a positively charged intermediate . A proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathways affected by this compound involve the electrophilic substitution reactions of benzene . These reactions are part of larger organic synthesis pathways, where this compound can be used as a key intermediate .

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This compound can be used in the synthesis of various pharmaceuticals, including antiviral drugs, anti-inflammatory agents, and cancer therapeutics .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reaction takes place at room temperature . Additionally, safety data suggests that it may pose risks to the respiratory system and aquatic environments , indicating that its action, efficacy, and stability could be affected by these environmental factors.

Biochemische Analyse

Biochemical Properties

1-Bromo-2,3-difluorobenzene plays a role in biochemical reactions, particularly in the synthesis of other chemical compounds. It has been reported that microbial oxidation of this compound by Pseudomonas putida strain 39/D and Escherichia coli recombinant microorganism (strain JM 109 (pDTG601)) has been observed . This interaction suggests that this compound can be metabolized by certain bacteria, leading to the formation of other chemical products.

Molecular Mechanism

At the molecular level, this compound exerts its effects through interactions with biomolecules. The compound’s structure allows it to participate in various chemical reactions, including halogenation and dehydrohalogenation . These interactions can lead to the formation of new chemical bonds and the modification of existing ones, influencing the activity of enzymes and other proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are important factors to consider. The compound has a boiling point of 186-188°C and a melting point of -3°C Over time, this compound may undergo degradation, which can affect its long-term effects on cellular function

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound can be metabolized by certain bacteria, leading to the formation of other chemical products . These metabolic pathways can influence the overall metabolic flux and levels of metabolites within the cell.

Eigenschaften

IUPAC Name |

1-bromo-2,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF2/c7-4-2-1-3-5(8)6(4)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKWWASUTWAFKHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369814 | |

| Record name | 1-Bromo-2,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38573-88-5 | |

| Record name | 1-Bromo-2,3-difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38573-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

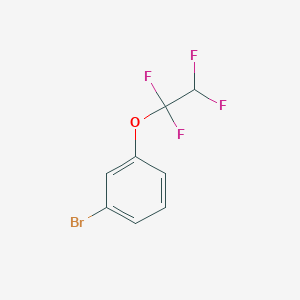

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

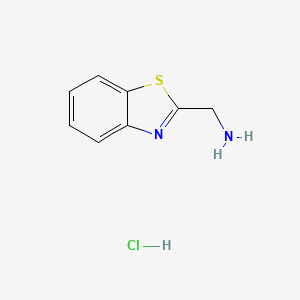

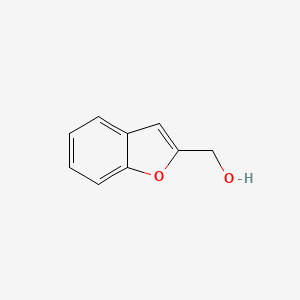

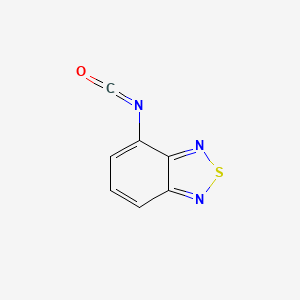

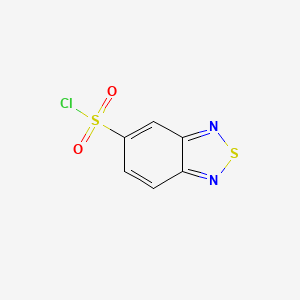

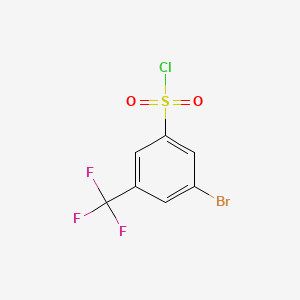

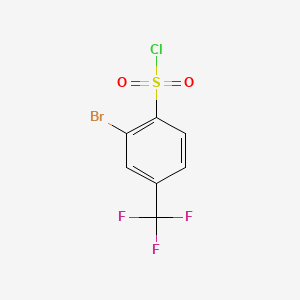

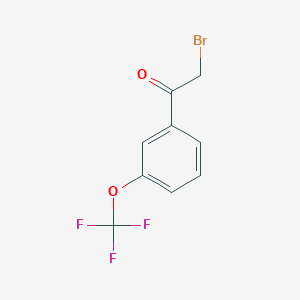

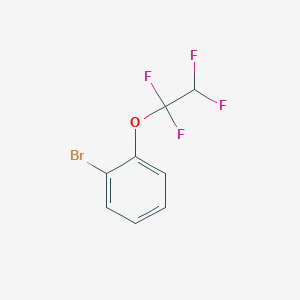

Feasible Synthetic Routes

Q1: Why is 1-bromo-2,3-difluorobenzene a useful starting material for synthesizing resorcinol derivatives?

A1: The research demonstrates that this compound undergoes regioselective nucleophilic aromatic substitution with alcohols. [] This allows for the controlled introduction of substituents onto the aromatic ring, leading to the formation of asymmetric resorcinol derivatives. These derivatives are important building blocks in organic synthesis and can be further modified to create complex molecules, like rocaglaol analogs.

Q2: What is the significance of the regioselectivity observed in reactions with this compound?

A2: Regioselectivity is crucial for obtaining the desired product with high purity and yield. In the case of this compound, the reaction preferentially occurs at a specific position on the aromatic ring, dictated by the electronic properties of the substituents (bromine and fluorine) and reaction conditions. [] This selectivity simplifies the synthesis process by avoiding the formation of unwanted isomers, which can be challenging to separate and reduce the overall efficiency.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.